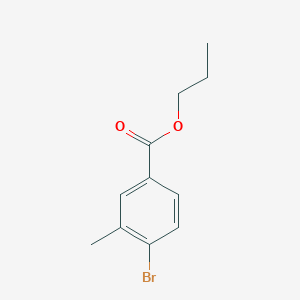

Propyl 4-bromo-3-methylbenzoate

Description

Propyl 4-bromo-3-methylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a bromine atom at the para position (C4) and a methyl group at the meta position (C3). The propyl ester group (-OCOOCH₂CH₂CH₃) confers distinct physicochemical properties, including moderate hydrophobicity and volatility, which are critical for applications in organic synthesis, agrochemicals, or pharmaceuticals.

- Molecular formula: Likely C₁₁H₁₃BrO₂ (inferred from similar benzoate esters in ).

- Functional groups: Ester linkage, bromo substituent (electron-withdrawing), and methyl group (electron-donating).

- Potential applications: Intermediate in pesticide synthesis (analogous to bromopropylate ), or as a monomer in polymer hybrids (similar to 3-(trimethoxysilyl)propyl methacrylate scaffolds in ).

Properties

IUPAC Name |

propyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-6-14-11(13)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZJBWVLRYMSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by esterification. The steps are as follows:

Friedel-Crafts Acylation: The starting material, 4-bromo-3-methylbenzoic acid, is acylated using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Esterification: The resulting acylated product is then esterified with propanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

Substitution: Depending on the nucleophile, products can include 4-hydroxy-3-methylbenzoate, 4-amino-3-methylbenzoate, etc.

Reduction: Propyl 4-bromo-3-methylbenzyl alcohol.

Oxidation: 4-bromo-3-methylbenzoic acid.

Scientific Research Applications

Propyl 4-bromo-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, disrupting cell membranes or interfering with enzyme activity. The bromine and ester groups play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propyl 4-bromo-3-methylbenzoate shares structural and functional similarities with several compounds, as outlined below:

Table 1: Key Properties of this compound and Analogs

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties: The bromo substituent in this compound likely increases molecular weight and density compared to non-halogenated analogs like methyl paraben. Bromine’s electron-withdrawing nature may also reduce solubility in polar solvents, similar to bromopropylate . The propyl ester chain contributes to lower melting points compared to methyl esters (e.g., methyl paraben melts at 125–128°C ). This aligns with trends in (Me3NR)4[Ni(NCS)6] compounds, where longer alkyl chains (propyl/butyl) lower phase-transition temperatures due to reduced Coulomb interactions .

Synthetic Purity and Stability :

- Propyl esters like propyl guaiacol and propyl syringol achieve >70% purity in optimized syntheses , suggesting that this compound could attain similar purity with controlled conditions. Impurities in methyl paraben (33.4% purity) highlight challenges in sterically hindered esterifications .

Functional Behavior in Hybrid Materials :

- The propyl group’s flexibility in 3-(trimethoxysilyl)propyl methacrylate scaffolds enhances microstructural integrity in bone-replacement materials . By analogy, this compound could serve as a crosslinker in polymers, leveraging bromine’s reactivity for functionalization.

Phase-Transition Dynamics: In (Me3NR)4[Ni(NCS)6], propyl-substituted compounds melt at ~100°C due to weaker intermolecular forces compared to ethyl analogs .

Biological Activity

Chemical Structure and Properties

Propyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula . It is classified as an ester derivative of benzoic acid, characterized by a bromine atom at the para position (4-position) and a methyl group at the meta position (3-position) on the benzene ring. This unique substitution pattern influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 4-bromo-3-methylbenzoic acid with propanol. This reaction can be catalyzed by acid catalysts and is commonly performed under reflux conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . In various studies, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly in light of rising antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with enzymatic activities crucial for microbial survival. The presence of the bromine atom enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively.

Cytotoxicity Studies

While investigating its biological activities, researchers have also assessed the cytotoxic effects of this compound on human cell lines. Preliminary studies indicate that at higher concentrations, it can exhibit cytotoxicity, which raises important considerations for therapeutic applications.

Table 2: Cytotoxicity Data on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 60 |

These results highlight the need for further investigation into its safety profile before potential clinical applications.

Study on Antifungal Activity

A notable study published in a peer-reviewed journal explored the antifungal properties of this compound against Candida species. The study demonstrated that this compound not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal agents, suggesting potential for use in combination therapies.

Research on Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into how modifications to the bromine and methyl groups can enhance or diminish biological activity. Such studies are crucial for guiding future synthetic efforts aimed at optimizing efficacy while minimizing toxicity.

Q & A

Q. What are the standard synthetic routes for Propyl 4-bromo-3-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 4-bromo-3-methylbenzoic acid with propanol under acid catalysis (e.g., H₂SO₄) followed by purification via distillation or crystallization. Bromination steps may require controlled temperatures (0–25°C) to avoid side reactions like di-substitution. Catalysts such as FeBr₃ can enhance regioselectivity. Yield optimization relies on stoichiometric ratios (e.g., 1:1.2 acid:alcohol), solvent selection (e.g., dichloromethane for bromination), and reaction time (6–12 hours for esterification) .

Q. Table 1: Key Reaction Parameters

| Step | Conditions | Yield Range |

|---|---|---|

| Esterification | H₂SO₄, reflux, 6–12 h | 60–75% |

| Bromination | Br₂, FeBr₃, 0–25°C, DCM | 50–65% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Peaks at δ 1.0–1.4 ppm (propyl CH₃), δ 4.2–4.4 ppm (ester OCH₂), and aromatic protons (δ 7.2–8.0 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl (δ 165–170 ppm) and brominated aromatic carbons (δ 120–130 ppm) validate ester and bromine positions.

Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 243–245 for bromine isotopes). Purity is assessed via GC or HPLC (>98% by GC) .

Q. How does the Log P value of this compound impact its use in biological studies?

- Methodological Answer : The Log P (2.8–3.4) indicates moderate lipophilicity, facilitating membrane permeability in cellular assays. Researchers should consider solvent systems (e.g., DMSO for solubility) and partition coefficients when designing in vitro experiments. Adjustments via prodrug strategies (e.g., ester hydrolysis) may enhance bioavailability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?

- Methodological Answer : A Box-Behnken or factorial design evaluates variables like catalyst concentration, temperature, and solvent polarity. For example, a 2³ factorial design (factors: catalyst loading, time, temperature) with ANOVA identifies significant interactions. Response surface modeling can maximize yield while minimizing byproducts. Case studies show 15–20% yield improvement via such statistical approaches .

Q. What strategies resolve regioselectivity contradictions in bromination of 3-methylbenzoate derivatives?

- Methodological Answer : Competing bromination at the 4- vs. 6-position arises due to steric and electronic effects. Using directing groups (e.g., ester carbonyl) and low-temperature bromination (0°C) favors para-substitution. Computational modeling (DFT) predicts electron density distribution to guide condition selection. Validation via HPLC-MS quantifies isomer ratios .

Q. How can researchers mitigate side reactions during esterification of 4-bromo-3-methylbenzoic acid?

- Methodological Answer : Common side reactions include acid-catalyzed dimerization or transesterification. Strategies:

- Use anhydrous conditions to prevent hydrolysis.

- Add molecular sieves to absorb water.

- Employ coupling agents (e.g., DCC/DMAP) for milder esterification.

Kinetic monitoring via FT-IR tracks carbonyl intermediate formation .

Q. What are the implications of conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies in buffers (pH 1–12) reveal ester hydrolysis at pH > 10. For biological assays, use neutral buffers (pH 7.4) and short incubation times. Degradation products (e.g., 4-bromo-3-methylbenzoic acid) are quantified via LC-MS. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.